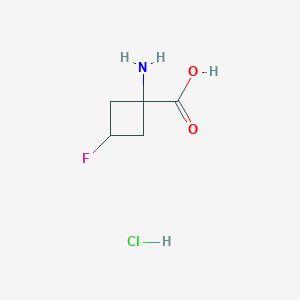

1-Amino-3-fluorocyclobutane-1-carboxylic acid hydrochloride

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

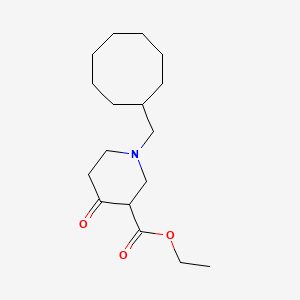

1-Amino-3-fluorocyclobutane-1-carboxylic acid hydrochloride (ACBC) is a cyclic amino acid derivative that has gained attention in recent years due to its potential application in the field of medicinal chemistry. ACBC is a fluorinated analogue of the neurotransmitter gamma-aminobutyric acid (GABA), which is an inhibitory neurotransmitter in the central nervous system.

科学的研究の応用

Oncological Imaging and Diagnosis

Prostate Cancer Detection

18F-Fluciclovine PET/CT imaging has been extensively studied for its utility in detecting recurrent prostate cancer. Research indicates high sensitivity and specificity in identifying prostate carcinoma relapses, making it a valuable tool in the non-invasive diagnosis and management of prostate cancer (Ren et al., 2016; Schuster et al., 2011).

Lung Cancer Imaging

A pilot study explored the uptake characteristics of 18F-Fluciclovine in lung carcinoma, suggesting its potential in characterizing pulmonary lesions (Amzat et al., 2013). This study highlights the tracer's broader applicability in oncology, beyond its primary use in prostate cancer.

Breast Cancer Evaluation

Investigations into the use of 18F-Fluciclovine for imaging breast cancer have shown promising results. Studies report its ability to distinguish between malignant and benign breast lesions, potentially aiding in the assessment of tumor aggressiveness and response to therapy (Ulaner et al., 2016; Ulaner et al., 2017).

Chemical Properties and Synthesis

Synthesis and Physical-Chemical Properties

The synthesis and characterization of 1-Amino-3-fluorocyclobutane-1-carboxylic acid and its derivatives have been a subject of research, focusing on understanding its chemical behavior and optimizing its production for clinical use (Chernykh et al., 2016).

Incidental Findings and Uptake in Non-Cancerous Conditions

Incidental Findings on PET/CT Scans

The tracer has also been noted for its incidental uptake in conditions other than prostate cancer, such as oropharyngeal squamous cell carcinoma and benign processes, highlighting the necessity of careful interpretation of PET/CT results to avoid misdiagnosis (Jethanandani et al., 2019; Romagnolo et al., 2021).

作用機序

Target of Action

The primary target of 1-Amino-3-fluorocyclobutane-1-carboxylic acid hydrochloride, also known as Anti-1-amino-3-[18F]-fluorocyclobutane-1-carboxylic acid ([18F]-FACBC), are cancer cells, particularly prostate cancer cells . This compound is recognized and taken up by amino acid transporters that are upregulated in many cancer cells .

Mode of Action

[18F]-FACBC is a synthetic amino acid analog PET radiotracer . It is taken up preferentially by prostate cancer cells, compared with surrounding normal tissues . The increased uptake of fluciclovine into prostate cancer cells is facilitated by upregulated amino acid transporters, such as ASCT2 and LAT1 .

Pharmacokinetics

The liver and pancreas demonstrate the most intense uptake of [18F]-FACBC . Moderate bone marrow and mild muscle activity are present on early images, with marrow activity decreasing and muscle activity increasing with time . [18F]-FACBC exhibits little renal excretion or bladder uptake during the clinically useful early imaging time window .

Result of Action

The result of [18F]-FACBC action is the visualization of cancerous tissues, particularly prostate cancer, in PET imaging . This allows for the evaluation of the extent and location of the cancer, aiding in diagnosis and treatment planning .

Action Environment

The action of [18F]-FACBC can be influenced by various environmental factors. For instance, the compound’s uptake may be affected by the metabolic state of the patient, the presence of other medications, and the specific characteristics of the tumor cells

特性

IUPAC Name |

1-amino-3-fluorocyclobutane-1-carboxylic acid;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H8FNO2.ClH/c6-3-1-5(7,2-3)4(8)9;/h3H,1-2,7H2,(H,8,9);1H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BBOCZBXXOVEPSO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CC1(C(=O)O)N)F.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H9ClFNO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

169.58 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

2059910-04-0 |

Source

|

| Record name | 1-amino-3-fluorocyclobutanecarboxylic acid hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-((3-(4-fluorophenyl)-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-2-yl)thio)-N-(thiazol-2-yl)acetamide](/img/structure/B2807134.png)

![2-[1-Methyl-3-(trifluoromethyl)pyrazol-4-yl]oxyethanamine;hydrochloride](/img/structure/B2807141.png)

![3-(4-chlorophenyl)-2,5-dimethyl-1H-pyrazolo[1,5-a]pyrimidin-7-one](/img/structure/B2807142.png)

![2-[3-(benzenesulfonyl)-6,7-dimethoxy-4-oxoquinolin-1-yl]-N-phenylacetamide](/img/structure/B2807155.png)